6-Methoxy-1-naphthoic acid
Overview
Description
6-Methoxy-1-naphthoic acid is a chemical compound that is related to various naphthalene derivatives with potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 6-Methoxy-1-naphthoic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for understanding the context in which 6-Methoxy-1-naphthoic acid might be studied.
Synthesis Analysis
The synthesis of compounds related to 6-Methoxy-1-naphthoic acid involves several steps, including Pd-catalyzed reactions, regioselective additions, and carbonylation processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, is achieved through a Pd-catalyzed ethynylation, addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, the carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to methyl esters of naproxen is performed using a PdCl2–CuCl2–PPh3–p-Ts catalyst system, achieving high yield and selectivity .
Molecular Structure Analysis
The molecular structure of related compounds can exhibit interesting properties such as phase transitions and crystal growth. For example, poly(6-hydroxy-2-naphthoic acid) undergoes a phase transition from orthorhombic to pseudohexagonal chain packing at high temperatures, and the rotational freedom of naphthalene rings changes at even higher temperatures . These transitions are dependent on the reaction conditions used during synthesis. The crystal growth of whisker-like crystals of poly(6-hydroxy-2-naphthoic acid) is sensitive to the purity of the monomer and the presence of radical scavengers or acidic transesterification catalysts .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of naphthoic acid derivatives can be influenced by various factors such as the type of alkali cation, reaction time, temperature, and pressure. For instance, the carboxylation of alkali-naphthoxide to produce 2-hydroxy-6-naphthoic acid shows that product selectivity and yield are affected by these parameters . Additionally, the synthesis of amino 2-(5-bromo-6-methoxy-2-naphthyl) propionic acid involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with the reaction conditions being optimized for better yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthoic acid derivatives are characterized using various analytical methods. The melting point, high-performance liquid chromatography, and ultraviolet spectrophotometry are used to determine the purity and physical properties of synthesized compounds . The formation of needlelike crystals, or whiskers, of poly(6-hydroxy-2-naphthoic acid) under specific reaction conditions indicates the importance of the physical form in determining the chemical and physical perfection of the samples .
Scientific Research Applications
6-Methoxy-1-naphthoic acid is a chemical compound with the molecular formula C12H10O3 . This compound is used for scientific research purposes .
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Preparation of Trimethylbenzoyl Chloride 6-Methoxy-1-naphthoic Acid is used in the preparation of trimethylbenzoyl chloride . The specific procedures and outcomes would depend on the experimental conditions and the intended use of the resulting compound.
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Synthesis of Perinaphthenones This compound can potentially be used in the synthesis of perinaphthenones . Perinaphthenones are a class of organic compounds that can be synthesized through dehydrative annulation with alkynes in the presence of a rhodium catalyst .
Safety And Hazards
properties
IUPAC Name |
6-methoxynaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZAWKSSADRYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403012 | |
Record name | 6-Methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-naphthoic acid | |
CAS RN |
36112-61-5 | |
Record name | 6-Methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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